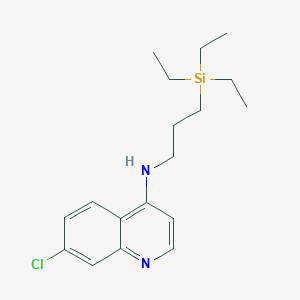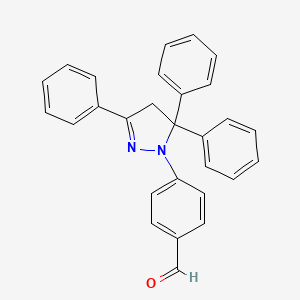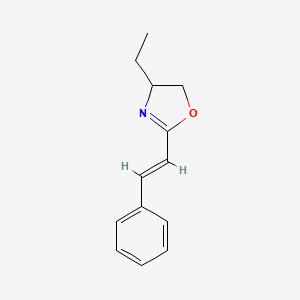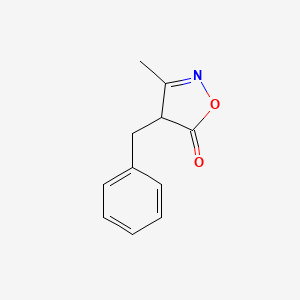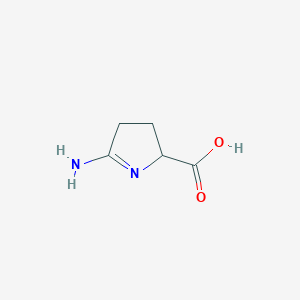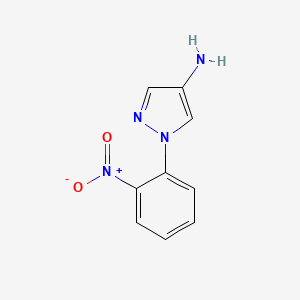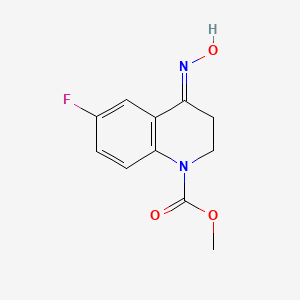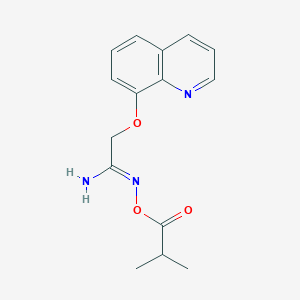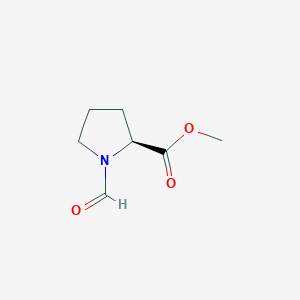
(S)-Methyl 1-formylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 1-formylpyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center in the pyrrolidine ring adds to its complexity and potential for enantioselective interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-formylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of a suitable pyrrolidine derivative.
Esterification: The carboxylate group is introduced via esterification reactions, often using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(S)-Methyl 1-formylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-Methyl 1-formylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center allows for enantioselective binding, which can lead to different biological effects depending on the enantiomer. The compound may modulate biochemical pathways by acting as an inhibitor or activator of target proteins.
類似化合物との比較
Pyrrolidine-2-carboxylic acid: A related compound with similar structural features but lacking the formyl and ester groups.
1-Formylpyrrolidine-2-carbonitrile: Another derivative with a nitrile group instead of the ester group.
Uniqueness: (S)-Methyl 1-formylpyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential for enantioselective interactions make it a valuable compound in various fields of research.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
methyl (2S)-1-formylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)6-3-2-4-8(6)5-9/h5-6H,2-4H2,1H3/t6-/m0/s1 |
InChIキー |
JKNCQYDJNGJZBJ-LURJTMIESA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCN1C=O |
正規SMILES |
COC(=O)C1CCCN1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
